Cas no 2138127-27-0 ({3-propoxy-1-azabicyclo2.2.2octan-3-yl}methanol)

{3-propoxy-1-azabicyclo2.2.2octan-3-yl}methanol Chemical and Physical Properties
Names and Identifiers
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- {3-propoxy-1-azabicyclo2.2.2octan-3-yl}methanol
- EN300-1143552
- 2138127-27-0
- {3-propoxy-1-azabicyclo[2.2.2]octan-3-yl}methanol
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- Inchi: 1S/C11H21NO2/c1-2-7-14-11(9-13)8-12-5-3-10(11)4-6-12/h10,13H,2-9H2,1H3
- InChI Key: USRLFLJJLJNVNH-UHFFFAOYSA-N
- SMILES: O(CCC)C1(CO)CN2CCC1CC2
Computed Properties
- Exact Mass: 199.157228913g/mol
- Monoisotopic Mass: 199.157228913g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 190
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.7
- Topological Polar Surface Area: 32.7Ų
{3-propoxy-1-azabicyclo2.2.2octan-3-yl}methanol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1143552-1g |
{3-propoxy-1-azabicyclo[2.2.2]octan-3-yl}methanol |
2138127-27-0 | 95% | 1g |
$728.0 | 2023-10-26 | |
Enamine | EN300-1143552-10g |
{3-propoxy-1-azabicyclo[2.2.2]octan-3-yl}methanol |
2138127-27-0 | 95% | 10g |
$3131.0 | 2023-10-26 | |
Enamine | EN300-1143552-0.1g |
{3-propoxy-1-azabicyclo[2.2.2]octan-3-yl}methanol |
2138127-27-0 | 95% | 0.1g |
$640.0 | 2023-10-26 | |
Enamine | EN300-1143552-1.0g |
{3-propoxy-1-azabicyclo[2.2.2]octan-3-yl}methanol |
2138127-27-0 | 1g |
$0.0 | 2023-06-09 | ||
Enamine | EN300-1143552-0.05g |
{3-propoxy-1-azabicyclo[2.2.2]octan-3-yl}methanol |
2138127-27-0 | 95% | 0.05g |
$612.0 | 2023-10-26 | |
Enamine | EN300-1143552-0.5g |
{3-propoxy-1-azabicyclo[2.2.2]octan-3-yl}methanol |
2138127-27-0 | 95% | 0.5g |
$699.0 | 2023-10-26 | |
Enamine | EN300-1143552-0.25g |
{3-propoxy-1-azabicyclo[2.2.2]octan-3-yl}methanol |
2138127-27-0 | 95% | 0.25g |
$670.0 | 2023-10-26 | |
Enamine | EN300-1143552-2.5g |
{3-propoxy-1-azabicyclo[2.2.2]octan-3-yl}methanol |
2138127-27-0 | 95% | 2.5g |
$1428.0 | 2023-10-26 | |
Enamine | EN300-1143552-5g |
{3-propoxy-1-azabicyclo[2.2.2]octan-3-yl}methanol |
2138127-27-0 | 95% | 5g |
$2110.0 | 2023-10-26 |
{3-propoxy-1-azabicyclo2.2.2octan-3-yl}methanol Related Literature
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2. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
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Jian Jiang,Yuanyuan Li,Jinping Liu,Xintang Huang Nanoscale, 2011,3, 45-58
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Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
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Xueying Zheng,Zhenyi Gu,Xuyang Liu,Zhongqiang Wang,Jiayun Wen,Xinglong Wu,Wei Luo,Yunhui Huang Energy Environ. Sci., 2020,13, 1788-1798
Additional information on {3-propoxy-1-azabicyclo2.2.2octan-3-yl}methanol
Introduction to {3-Propoxy-1-Azabicyclo[2.2.2]Octan-3-Yl}Methanol (CAS No. 2138127-27-0)
The compound {3-propoxy-1-azabicyclo[2.2.2]octan-3-yl}methanol, identified by the CAS registry number 2138127-27-0, is a fascinating molecule with a unique bicyclic structure that has garnered significant attention in recent years. This compound belongs to the class of azabicyclic alcohols, which are known for their versatile applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Recent studies have highlighted the potential of this compound as a building block for constructing complex molecular architectures due to its rigid bicyclic framework and the presence of reactive functional groups such as the propoxy and methanol groups. The azabicyclo[2.2.2]octane core provides a stable platform for further chemical modifications, making it an attractive candidate for drug design and development.
In terms of synthesis, researchers have explored various methodologies to construct this compound efficiently. One notable approach involves the use of ring-closing metathesis, which allows for the formation of the bicyclic structure in a single step with high stereoselectivity. This method has been optimized in recent studies to improve yield and purity, making it more accessible for large-scale production.
The applications of {3-propoxy-1-azabicyclo[2.2.2]octan-3-yl}methanol are diverse and expanding rapidly. In the pharmaceutical industry, this compound has shown promise as a lead molecule for developing novel drugs targeting various therapeutic areas, such as central nervous system disorders and inflammation. Its ability to act as a chiral auxiliary in asymmetric synthesis has also been explored, further enhancing its utility in organic chemistry.
Moreover, recent advancements in computational chemistry have enabled detailed studies of the electronic properties and reactivity of this compound at the molecular level. These insights have provided valuable information about its potential interactions with biological systems, paving the way for innovative applications in drug delivery systems and bioactive materials.
In conclusion, {3-propoxy-1-azabicyclo[2.2.2]octan-3-y}methanol (CAS No. 6945659) stands out as a versatile and intriguing molecule with immense potential across multiple disciplines. As research continues to uncover its properties and applications, this compound is poised to play a significant role in advancing scientific and technological frontiers.
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